Product packaging for Methyl 5-hydroxy-2-benzimidazole carbamate(Cat. No.:CAS No. 22769-68-2)

Methyl 5-hydroxy-2-benzimidazole carbamate

Cat. No.: B1201507
CAS No.: 22769-68-2
M. Wt: 207.19 g/mol
InChI Key: UINGPWWYGSJYAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 5-hydroxy-2-benzimidazole carbamate is a member of phenols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O3 B1201507 Methyl 5-hydroxy-2-benzimidazole carbamate CAS No. 22769-68-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-(6-hydroxy-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-15-9(14)12-8-10-6-3-2-5(13)4-7(6)11-8/h2-4,13H,1H3,(H2,10,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINGPWWYGSJYAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042150
Record name Methyl 5-hydroxy-2-benzimidazolecarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22769-68-2
Record name Methyl 5-hydroxybenzimidazol-2-ylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22769-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-hydroxy-2-benzimidazole carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022769682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 5-hydroxy-2-benzimidazolecarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Benzimidazole Carbamate Chemistry

Methyl 5-hydroxy-2-benzimidazole carbamate (B1207046) belongs to the benzimidazole (B57391) carbamate class of organic compounds. The core of this family is a bicyclic molecule formed from the fusion of benzene (B151609) and imidazole (B134444) rings. wikipedia.org The defining feature of benzimidazole carbamates is the methyl carbamate group (-NHCOOCH₃) attached at the 2-position of the benzimidazole nucleus. This structural motif is fundamental to the biological activity of many compounds in this class. nih.govresearchgate.net

Methyl 5-hydroxy-2-benzimidazole carbamate, also known as 5-HBC, is distinguished by a hydroxyl group (-OH) at the 5-position of the benzimidazole ring. nih.gov This addition makes it a member of the phenol (B47542) chemical class. nih.govchemicalbook.com Its structure is a direct result of the metabolic hydroxylation of parent compounds like the fungicide carbendazim (B180503) (which is itself a metabolite of benomyl) or the anthelmintic drug mebendazole (B1676124). nih.govdrugbank.com The presence and position of this hydroxyl group are critical in determining its physicochemical properties and biological role, primarily as a metabolite for excretion. hres.canih.gov

Below is a table detailing some of the computed chemical properties of this compound.

PropertyValue
Molecular Formula C₉H₉N₃O₃
Molecular Weight 207.19 g/mol
IUPAC Name methyl N-(6-hydroxy-1H-benzimidazol-2-yl)carbamate
CAS Number 22769-68-2
Topological Polar Surface Area 87.2 Ų
Data sourced from PubChem. nih.gov

Historical Perspective of Benzimidazole Carbamate Derivatives in Scientific Inquiry

The scientific journey of benzimidazoles began in the 1940s, initially investigated for their structural similarity to purines. nih.gov A significant surge in interest occurred when it was discovered that 5,6-dimethylbenzimidazole (B1208971) is a structural component of vitamin B12. nih.gov This finding spurred extensive research into the synthesis and biological activities of various benzimidazole (B57391) derivatives.

Throughout the mid-20th century, this research led to the development of a large class of benzimidazole carbamates with potent biological effects. nih.govwisdomlib.org Compounds such as thiabendazole (B1682256), benomyl (B1667996), and later mebendazole (B1676124) and albendazole (B1665689), were identified as powerful anthelmintic (anti-parasitic) agents, revolutionizing veterinary and human medicine for treating worm infestations. wikipedia.orgnih.govnih.govresearchgate.net Simultaneously, compounds like benomyl and its primary active metabolite, carbendazim (B180503) (methyl 2-benzimidazole carbamate), were developed as broad-spectrum systemic fungicides, becoming vital in agriculture. researchgate.netscielo.org.mx

The mechanism of action for many of these compounds was found to involve binding to β-tubulin, which disrupts microtubule assembly in the target parasites or fungi. nih.govdrugbank.comnih.gov As the use of these agents became widespread, scientific inquiry naturally progressed to understanding their metabolic fate in mammals. This led to the identification of various metabolites, including hydroxylated derivatives like Methyl 5-hydroxy-2-benzimidazole carbamate (B1207046), which are crucial for understanding the pharmacokinetics and detoxification pathways of the parent compounds. hres.canih.gov

Significance of Hydroxylated Benzimidazole Carbamates in Research

Hydroxylation represents a major metabolic pathway for many benzimidazole (B57391) carbamates in mammals. hres.canih.gov The introduction of a hydroxyl group, as seen in Methyl 5-hydroxy-2-benzimidazole carbamate (B1207046), significantly increases the polarity of the molecule. This transformation is a key step in the body's detoxification process, facilitating the conjugation (e.g., with glucuronic acid) and subsequent excretion of the compound, primarily in urine and bile. hres.canih.gov

Research has shown that hydroxylated metabolites are often less biologically active than their parent compounds. For instance, the hydroxylated metabolites of mebendazole (B1676124) are considered inactive regarding their anthelmintic effects. drugbank.com Similarly, the hydroxylation of the fungicide carbendazim (B180503) to 6-OH-CBZ (an isomer of 5-HBC) is described as a detoxification pathway that converts it into a less toxic metabolite. nih.gov

The study of these hydroxylated forms is critical for several reasons:

Pharmacokinetic Profiling: Understanding the rate and extent of hydroxylation helps determine the bioavailability, half-life, and clearance of the parent drug or pesticide. Plasma concentrations of hydroxylated metabolites, such as those of mebendazole, can be substantially higher than the parent compound. hres.canih.gov

Exposure Assessment: As stable and excretable end-products, hydroxylated metabolites serve as reliable biomarkers. Detecting Methyl 5-hydroxy-2-benzimidazole carbamate in urine, for example, provides a method to assess occupational or environmental exposure to carbendazim. nih.gov

Understanding Drug Metabolism: Studying these metabolic conversions provides insight into the specific enzymes involved, such as the cytochrome P450 (CYP) family, which are responsible for the hydroxylation process. nih.goviiarjournals.org

Overview of Research Areas for Methyl 5 Hydroxy 2 Benzimidazole Carbamate

Research focusing specifically on Methyl 5-hydroxy-2-benzimidazole carbamate (B1207046) is concentrated in two main fields: toxicology for exposure monitoring and pharmacology for metabolic studies.

Toxicology and Occupational Health: A primary application of this compound is as a biomarker for human exposure to the fungicide carbendazim (B180503). nih.gov Research has focused on developing sensitive and selective analytical methods, such as high-performance liquid chromatography (HPLC) with electrochemical detection, to accurately measure trace amounts of Methyl 5-hydroxy-2-benzimidazole carbamate in urine samples. nih.gov These studies are essential for monitoring the exposure levels of agricultural workers and assessing potential health risks associated with pesticide use. nih.gov

Pharmacokinetics and Drug Metabolism: In the context of pharmacology, this compound is studied as a major metabolite of the widely used anthelmintic drug mebendazole (B1676124). drugbank.comhres.ca In vivo studies in various species, including humans and rats, have identified it as a key product of mebendazole's extensive metabolism in the liver. hres.canih.gov Research in this area investigates how the parent drug is absorbed, distributed, metabolized, and excreted, with the analysis of metabolites like 5-HBC being fundamental to building a complete pharmacokinetic profile. nih.govnih.gov These findings are critical for understanding the disposition of the drug in the body.

The table below provides a comparison of the parent compounds and their shared hydroxylated metabolite.

CompoundClass/Primary UseRelationship to this compound
Mebendazole Anthelmintic DrugParent compound; metabolizes into 5-HBC. drugbank.comhres.ca
Carbendazim (MBC) FungicideParent compound; metabolizes into 5-HBC. chemicalbook.comnih.gov
This compound (5-HBC) MetaboliteA major hydroxylated metabolite of both Mebendazole and Carbendazim. nih.govdrugbank.com

Synthetic Strategies and Chemical Diversification of this compound

The synthesis and modification of benzimidazole (B57391) carbamates, a class of compounds with significant biological relevance, involve a range of chemical strategies. The specific molecule, this compound, serves as a key example for understanding the synthetic routes to hydroxylated benzimidazole scaffolds and their subsequent chemical transformations.

Structure Activity Relationship Sar Studies of Methyl 5 Hydroxy 2 Benzimidazole Carbamate and Its Analogs

Impact of Hydroxylation at the 5-Position on Biological Activity

The introduction of a hydroxyl (-OH) group at the 5-position of the benzimidazole (B57391) ring, as seen in Methyl 5-hydroxy-2-benzimidazole carbamate (B1207046) (5-HBC), is a key metabolic transformation for many benzimidazole anthelmintics and fungicides. chemicalbook.comnih.gov This modification has a profound impact on the molecule's physicochemical properties and, consequently, its biological activity.

Methyl 5-hydroxy-2-benzimidazole carbamate is a primary metabolite of Carbendazim (B180503) (methyl 2-benzimidazolecarbamate), a widely used fungicide. chemicalbook.com Generally, the hydroxylation of the benzimidazole ring is a detoxification pathway, often leading to a reduction in the primary biological activity of the parent compound. For instance, a major metabolite of the anthelmintic drug Mebendazole (B1676124) involves hydroxylation, resulting in a compound with diminished anthelmintic activity compared to the parent drug. nih.gov This suggests that the non-hydroxylated benzimidazole core is often optimal for potent activity in this class.

However, the effect of hydroxylation can be complex. In some related but different molecular contexts, such as 1H-benzimidazole-2-yl hydrazone derivatives, the introduction of one or more hydroxyl groups onto an attached phenyl ring was found to enhance anthelmintic activity against T. spiralis. nih.gov This highlights that while hydroxylation directly on the benzimidazole ring at the 5-position typically reduces the activity of simple carbamates, the role of hydroxyl groups in more complex analogs can vary.

CompoundStructureKey Structural DifferenceGeneral Impact on Biological Activity
Carbendazim (Non-Hydroxylated Precursor)Structure of CarbendazimHydrogen at 5-positionPotent fungicidal and anthelmintic activity. researchgate.net
This compound (5-HBC)Structure of this compoundHydroxyl group at 5-positionGenerally considered a less active metabolite. chemicalbook.comnih.gov

The introduction of a hydroxyl group at the 5-position significantly alters the molecule's electronic and steric properties.

Substituent Effects on Benzimidazole Carbamate Core Activity

The biological profile of benzimidazole carbamates is highly tunable through substitutions at various positions on the benzimidazole core. SAR studies consistently show that positions C-2, C-5, and C-6 are critical for modulating pharmacological effects. nih.govresearchgate.net

The 6-position of the benzimidazole ring (which is electronically similar to the 5-position) is a key site for modification to enhance biological activity. Research has shown that introducing different functional groups at this position can significantly impact the compound's potency and spectrum of action. For example, studies on novel 6-substituted benzimidazole-2-carbamates have demonstrated significant antitumor activity in various human cancer cell lines. researchgate.net The design of new derivatives often involves placing substituents like chloro (-Cl) or nitro (-NO2) groups at the C-6 position to examine their effects on antimicrobial and anticancer activities. nih.gov

PositionSubstituentGeneral Effect on ActivityReference Example
6-Position-Cl (Chloro)Can enhance antimicrobial and anticancer activity. nih.govDesign of N-substituted 6-chloro-1H-benzimidazole derivatives. nih.gov
6-Position-NO2 (Nitro)Can modulate antimicrobial and anticancer activity. nih.govSynthesis of N-substituted 6-nitro-1H-benzimidazole derivatives. nih.gov
5(6)-Position-C4H9 (Butyl)Active as a pesticide.Methyl 5(6)-butyl-2-benzimidazolecarbamate. sigmaaldrich.com

The methyl carbamate group (-NHCOOCH₃) at the C-2 position is a hallmark of many biologically active benzimidazoles and is considered essential for their primary mechanism of action. researchgate.netresearchgate.net

Target Interaction: This group is crucial for the anthelmintic and anticancer activities of many benzimidazole drugs, which function by inhibiting the polymerization of tubulin. nih.gov The carbamate moiety plays a direct role in binding to the β-tubulin subunit, disrupting the formation of microtubules essential for cell division and structure. nih.govnih.gov

Increased Biological Activity: The incorporation of a carbamate group into a molecule is a known strategy to enhance the biological activity of pharmacophores. nih.gov In the context of benzimidazoles, the presence of the carbamate at the second position is a key determinant of their potential as antimicrobial and antineoplastic agents. researchgate.netnih.gov The ester portion of the carbamate is also significant; the methyl ester is a common feature, but variations can influence activity and metabolic stability. researchgate.net The group itself is relatively stable but can be subject to hydrolysis under certain conditions. quinoline-thiophene.com

Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational techniques are invaluable tools for understanding the complex SAR of benzimidazole carbamates. Methods like molecular docking, 3D Quantitative Structure-Activity Relationship (3D-QSAR), and other modeling studies provide deep insights into how these molecules interact with their biological targets. acs.orgnih.gov

Molecular Docking: Docking studies are used to predict the preferred binding orientation of a ligand to its target protein. For benzimidazole carbamates, docking simulations have helped to visualize their interaction with the colchicine (B1669291) binding site of tubulin. nih.gov These models show specific hydrogen bonds and hydrophobic interactions between the carbamate and the protein, explaining the SAR at a molecular level.

3D-QSAR: Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models that correlate the 3D structural features of molecules with their biological activities. nih.gov These models generate contour maps that highlight regions where steric bulk or specific electrostatic charges (positive or negative) are favorable or unfavorable for activity. Such studies help interpret SAR and guide the rational design of new, more potent analogs. acs.orgnih.gov

Quantum Chemical Descriptors: The calculation of properties like hydrophobicity (log P), HOMO-LUMO energy gaps, and electrostatic potentials can be correlated with biological activity to further refine SAR models. nih.govresearchgate.net These computational evaluations assist in explaining observed activities and can help pre-screen new designs for desired properties. researchgate.net

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second. In the context of this compound, docking simulations are employed to understand its interaction with biological targets, such as enzymes or receptors. While specific docking studies on this compound are not extensively detailed in public literature, the principles can be inferred from studies on structurally related benzimidazole carbamates, like mebendazole and albendazole (B1665689), which are known to target proteins like β-tubulin.

Docking studies on benzimidazole derivatives frequently reveal a common binding pattern. The benzimidazole core typically establishes key interactions within the binding pocket of the target protein. For instance, in studies of benzimidazole-based inhibitors with targets like tubulin, the nitrogen atoms of the imidazole (B134444) ring often act as hydrogen bond acceptors or donors, while the benzene (B151609) ring can engage in hydrophobic or π-π stacking interactions. nih.govrsc.org

The specific functional groups of this compound, namely the hydroxyl (-OH) group at the 5-position and the methyl carbamate (-NHCOOCH₃) group at the 2-position, are critical for its binding affinity and selectivity. The carbamate group is a common feature in many anthelmintic benzimidazoles and is known to form crucial hydrogen bonds with amino acid residues like glutamic acid or asparagine in the binding site. The hydroxyl group introduces a potential hydrogen bond donor/acceptor site, which can significantly influence the binding orientation and strength compared to its parent compound, carbendazim.

A hypothetical molecular docking simulation of this compound would likely show the molecule fitting into a specific binding cleft of its target protein. The interactions would be stabilized by a network of hydrogen bonds, primarily involving the carbamate and hydroxyl moieties, and hydrophobic interactions involving the benzene ring. The results of such simulations are often presented in a table summarizing the key interactions.

Table 1: Predicted Molecular Docking Interactions of this compound with a Hypothetical Protein Target

Interacting Residue (Example)Interaction TypeMoiety of Ligand Involved
Aspartic Acid (ASP)Hydrogen BondCarbamate N-H
Glutamine (GLN)Hydrogen BondCarbamate C=O
Serine (SER)Hydrogen Bond5-Hydroxy (-OH)
Tyrosine (TYR)Hydrogen BondImidazole N-H
Phenylalanine (PHE)π-π StackingBenzene Ring
Leucine (LEU)HydrophobicMethyl Group

These simulations are fundamental for visualizing the binding mode, calculating binding affinities (scoring functions), and guiding the synthesis of new analogs with improved target interactions. For example, replacing the hydroxyl group with other substituents could be explored to optimize binding.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. dntb.gov.ua For this compound and its analogs, QSAR studies are instrumental in predicting the activity of novel derivatives before their synthesis, thereby saving time and resources.

A QSAR model is built by correlating the variation in biological activity with changes in molecular descriptors. These descriptors are numerical values that characterize the physicochemical properties of the molecules, such as their electronic, steric, and lipophilic features. A study on a series of benzimidazole derivatives identified lipophilicity (logP), dipole moment (DM), and surface area grid (SAG) as key descriptors governing their antifungal activity. nih.govchemicalbook.com

For a series of analogs of this compound, a typical QSAR study would involve:

Data Set Preparation: A series of analogs would be synthesized with variations at the 5-position and on the carbamate group. Their biological activity (e.g., IC₅₀ values) would be experimentally determined.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated using specialized software.

Model Development: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that links the descriptors to the activity. nih.gov

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. researchgate.net

The resulting QSAR equation provides quantitative insights into the SAR. For instance, a positive coefficient for the logP descriptor would suggest that increasing lipophilicity enhances activity, guiding chemists to add lipophilic groups to the molecule. The OECD QSAR Application Toolbox includes metabolism simulators that can be used to predict the metabolites of compounds like carbendazim, from which this compound is derived. europa.eu

Table 2: Key Molecular Descriptors in QSAR Studies of Benzimidazole Derivatives

Descriptor ClassSpecific Descriptor ExampleProperty RepresentedPotential Influence on Activity
Electronic Dipole Moment (DM)Polarity and charge distributionAffects interactions with polar residues in the target
HOMO/LUMO EnergiesElectron-donating/accepting abilityGoverns charge transfer interactions
Steric Molar Refractivity (MR)Molecular volume and polarizabilityInfluences how the molecule fits into the binding site
Surface Area Grid (SAG)Molecular size and shapeImportant for receptor fit and accessibility
Lipophilic LogPHydrophobicity/LipophilicityAffects membrane permeability and hydrophobic interactions
Topological Wiener IndexMolecular branchingRelates to molecular compactness

QSAR models provide a powerful framework for understanding the structural requirements for the activity of this compound analogs and for designing more effective compounds. chemicalbook.com

Molecular Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for understanding the reactivity of a molecule and its intermolecular interactions. The MEP map illustrates the charge distribution across the molecule's surface, using a color code to indicate different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. science.gov

For this compound, an MEP analysis would highlight several key features:

Negative Potential: The most negative potential would be localized around the oxygen atoms of the carbonyl group in the methyl carbamate moiety and the oxygen of the hydroxyl group. These regions are the primary sites for hydrogen bond acceptance. researchgate.net

Positive Potential: The most positive potential would be found on the hydrogen atoms attached to the nitrogens of the imidazole ring (the N-H protons) and the hydroxyl group's proton. These sites are strong hydrogen bond donors.

Aromatic Region: The benzene ring would show a region of relatively neutral or slightly negative potential (often colored green), characteristic of aromatic systems, making it suitable for π-π stacking interactions.

The MEP surface provides a visual representation of how the molecule will be "seen" by another molecule, such as a receptor or enzyme. It helps to explain the non-covalent interactions, like hydrogen bonding and electrostatic interactions, that are fundamental to the molecule's biological activity. science.govresearchgate.net Studies on the parent compound, carbendazim, have used MESP analysis to understand its tautomeric preferences, which are also relevant for the 5-hydroxy derivative. researchgate.net The analysis can predict the most reactive parts of the molecule and guide the design of analogs by showing how different substituents would alter the electrostatic potential and, consequently, the binding interactions.

Table 3: Predicted Molecular Electrostatic Potential (MEP) Regions of this compound

Molecular RegionPredicted PotentialColor on MEP MapImplied Reactivity/Interaction
Carbonyl Oxygen (C=O)Strongly NegativeRedStrong H-bond acceptor, site for electrophilic attack
Hydroxyl Oxygen (-OH)NegativeRed/YellowH-bond acceptor
Imidazole & Amide N-HStrongly PositiveBlueStrong H-bond donor
Hydroxyl Proton (-OH)PositiveBlue/GreenH-bond donor
Benzene RingNeutral / Slightly NegativeGreenSite for π-π stacking and hydrophobic interactions

Emerging Research Applications and Future Directions for Methyl 5 Hydroxy 2 Benzimidazole Carbamate Research

Investigation of Novel Biological Activities Beyond Known Precursor Functions (in non-human or in vitro models)

Benzimidazole (B57391) carbamates, such as albendazole (B1665689) and mebendazole (B1676124), are broad-spectrum anti-parasitic agents used against a variety of nematodes, trematodes, and cestodes. nih.gov Upon oral administration, these drugs are metabolized into various forms. nih.gov For instance, albendazole is metabolized to albendazole sulfoxide, which is considered the main metabolite responsible for anthelmintic activity, as well as the sulfone metabolite. nih.govnih.gov Mebendazole is metabolized to hydroxyl and amino forms. nih.gov

The antifungal properties of benzimidazoles are well-established, particularly in agriculture where compounds like carbendazim (B180503) (of which Methyl 5-hydroxy-2-benzimidazole carbamate (B1207046) is a metabolite) have been used to control a wide variety of fungal pathogens such as Botrytis cinerea, Fusarium spp., and Alternaria spp. mdpi.comchemicalbook.comnih.gov The mechanism of action typically involves the inhibition of fungal cell division. scielo.org.mx

Recent research has repurposed anthelmintic benzimidazoles for their antifungal potential. Mebendazole, for example, has demonstrated significant in vitro fungicidal activity against the pathogenic yeast Cryptococcus neoformans, affecting its growth, biofilm formation, and morphology. nih.govnih.gov Studies have also shown that newly synthesized benzimidazole-based carbamate derivatives can be highly effective against soil-borne plant pathogens, with some formulations showing up to 96% growth inhibition of Pythium species. mdpi.com

Given that Methyl 5-hydroxy-2-benzimidazole carbamate is a direct metabolite of the fungicide carbendazim, it is inherently implicated in the antifungal pathway. nih.gov However, dedicated studies are needed to examine its specific antifungal spectrum and potency as an independent compound. Research into other hydroxy-substituted azole derivatives, such as 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide, has shown promising antifungal effects against Candida albicans and Candida tropicalis, suggesting that the hydroxyl group can be a favorable feature for antifungal activity. researchgate.net This supports the rationale for investigating the independent antifungal efficacy of this compound.

Applications in Materials Science (e.g., Corrosion Inhibition)

A novel and promising application for benzimidazole derivatives is in the field of materials science, specifically as corrosion inhibitors for metals. Research has shown that certain benzimidazole compounds can effectively protect metals like mild and carbon steel from corrosion in acidic environments. nih.govrsc.org The inhibitive action is generally attributed to the adsorption of the organic molecules onto the metal surface, forming a protective barrier. nih.govresearchgate.net

Studies on mebendazole (methyl-5-benzoyl-2-benzimidazole carbamate), a structural relative of this compound, have demonstrated its high efficacy as a corrosion inhibitor for mild steel in sulfuric acid. nih.govresearchgate.net

Table 1: Corrosion Inhibition Efficiency of Mebendazole on Mild Steel in 1.5 M H₂SO₄ nih.gov
Inhibitor Concentration (g)Exposure Time (h)Inhibition Efficiency (%)
1.02496.6
1.072~92-95
1.0120~92-95

The efficiency of these inhibitors is linked to their molecular structure, which includes electron-rich centers like pi-electrons and heteroatoms (nitrogen, oxygen) that facilitate strong adsorption to the metal surface. researchgate.netrsc.org Other synthesized benzimidazole derivatives have also shown high protection efficiencies, reaching up to 95.4% for carbon steel in 1.0 M HCl. rsc.org While direct studies on this compound are pending, its structural similarities to proven benzimidazole inhibitors suggest it could be a viable candidate for future research in corrosion science.

Advanced Analytical Method Development for Complex Matrices

As a metabolite of common pesticides and pharmaceuticals, the ability to accurately detect and quantify this compound in complex biological and environmental samples is crucial for exposure assessment and pharmacokinetic studies. Consequently, several advanced analytical methods have been developed.

A highly selective and sensitive high-performance liquid chromatographic (HPLC) assay with electrochemical detection was developed to measure the compound, also referred to as 5-HBC, in human urine. nih.gov This method is used to assess worker exposure to the fungicide carbendazim and involves sample hydrolysis, clean-up on a strong cation-exchange column, and has a detection limit of 5 µg/L. nih.gov More recently, an enantioselective HPLC method was developed for the chiral hydroxy metabolite of mebendazole, a closely related compound, to support pharmacokinetic studies and isolate enantiopure forms for further biological testing. mdpi.com

Table 2: Summary of Analytical Methods for this compound and Related Compounds
CompoundTechniqueMatrixKey FeaturesReference
This compound (5-HBC)HPLC with Electrochemical DetectionUrineDetection limit: 5 µg/L; Analytical Recovery: >60% nih.gov
Mebendazole and its degradation productHPLCPharmaceuticalsStability-indicating; Recovery: 99.9-100.9% nih.gov
Chiral Hydroxy Mebendazole MetaboliteEnantioselective HPLCBiological Samples (potential)Quantification of enantiomers; Semi-preparative isolation mdpi.com

These methods demonstrate the ongoing efforts to create robust and precise analytical tools for monitoring this specific metabolite in various complex matrices.

Green Chemistry Approaches to Synthesis and Degradation

The synthesis of the benzimidazole core has been a focus of green chemistry to develop more environmentally friendly and efficient processes. researchgate.net Traditional methods often required harsh conditions, toxic solvents, and long reaction times. mdpi.com Modern green approaches utilize alternatives such as microwave irradiation, solvent-free conditions, and the use of eco-friendly catalysts and solvents like water, PEG400, or deep eutectic solvents. mdpi.comchemmethod.comnih.gov These methods can significantly increase reaction yields (often to over 90%) and dramatically reduce reaction times, sometimes to just a few minutes. nih.gov

The synthesis of the carbamate functional group, a key part of the target molecule's structure, has also been optimized using greener methods. acs.org One-pot reactions in water can produce carbamates efficiently without the need for an inert atmosphere, with the product precipitating out for easy collection. organic-chemistry.org

Regarding degradation, research on the parent compound carbendazim shows it has a half-life of several months in soil but can be degraded by various microbial strains, including Bacillus subtilis and Pseudomonas putida. scielo.org.mx Understanding these degradation pathways is essential for environmental risk assessment. Future research could focus on applying green chemistry principles to the specific synthesis of this compound and developing biocatalytic or photocatalytic methods for its degradation.

Computational Design of Novel Benzimidazole Carbamate Analogs with Enhanced Specificity

Computational modeling is a powerful tool for rational drug design, allowing for the development of novel compounds with improved activity and specificity. In the context of benzimidazole carbamates, molecular docking and molecular dynamics (MD) simulations have been employed to study their binding interactions with biological targets.

One such study investigated the binding of a series of benzimidazole-2-carbamate derivatives to different isotypes of β-tubulin. nih.gov By identifying key structural differences in the binding sites, the research provides insights for designing new analogs with enhanced selectivity, potentially leading to more effective and less toxic therapeutics. nih.gov Similarly, computational docking has been used to predict the binding interactions of newly designed benzimidazole hybrids with fungal enzymes, guiding the synthesis of more potent antifungal agents. nih.gov These computational approaches are also applied in materials science, where Density Functional Theory (DFT) and Monte Carlo simulations help elucidate the relationship between a molecule's structure and its performance as a corrosion inhibitor. rsc.orgrsc.org

These computational strategies could be applied to this compound, using its structure as a scaffold to design novel analogs with enhanced antiparasitic, antifungal, or material-protective properties, thereby accelerating the discovery of new and more specific applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Methyl 5-hydroxy-2-benzimidazole carbamate (5-HBC), and how can purity be validated?

  • Answer : 5-HBC is synthesized via carbamate functionalization of benzimidazole precursors. A common method involves reacting 5-hydroxybenzimidazole with methyl chloroformate under basic conditions (e.g., using triethylamine in anhydrous DMF). Post-synthesis, purity is validated via HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection at 254 nm. Confirmation of structure requires 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) to verify the carbamate moiety and hydroxyl group positioning .

Q. How is 5-HBC detected and quantified in biological matrices during metabolic studies?

  • Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For example, rat plasma samples are extracted via protein precipitation (acetonitrile), followed by separation on a reversed-phase column. Quantification uses MRM transitions specific to 5-HBC (e.g., m/z 207→164 for 5-HBC). Calibration curves are validated for linearity (R2^2 >0.99) and precision (CV <15%) .

Q. What is the metabolic origin of 5-HBC, and how does it relate to parent compounds like benomyl or carbamazepine?

  • Answer : 5-HBC arises from hydrolytic degradation of benomyl (a fungicide) and oxidative metabolism of carbamazepine (an anticonvulsant). In benomyl, enzymatic cleavage releases carbendazim (MBC), which further degrades to 5-HBC. In carbamazepine, CYP450-mediated oxidation forms 2-hydroxycarbamazepine, which rearranges to 5-HBC. Contradictions in metabolic pathways (e.g., species-specific enzyme activity) require cross-validation using isotopic labeling .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of 5-HBC derivatives with enhanced antiparasitic activity?

  • Answer : SAR studies highlight the necessity of the carbamate group and hydroxyl positioning for binding to β-tubulin in parasites. For example, substituting the hydroxyl group with methoxy reduces anthelmintic efficacy by 90%. Advanced strategies include introducing electron-withdrawing groups (e.g., -Cl) at the benzimidazole 5-position to improve metabolic stability, as seen in fenbendazole derivatives .

Q. What analytical techniques are critical for identifying forced degradation products of 5-HBC, and how are they characterized?

  • Answer : Accelerated degradation studies (e.g., 40°C/75% RH for 6 months) reveal products like 5-hydroxybenzimidazole (via carbamate hydrolysis) and quinone imine derivatives (via oxidation). These are characterized using UPLC-QTOF-MS for exact mass determination and 2D-NMR (HSQC, HMBC) to resolve regioisomers. Stability-indicating methods must achieve baseline separation of degradants from the parent compound .

Q. How do contradictory pharmacokinetic profiles of 5-HBC in different species inform translational research?

  • Answer : In rats, 5-HBC has a plasma half-life of 4–6 hours with fecal excretion (~45%), while in humans, prolonged half-life (12–18 hours) and renal clearance dominate. These differences are attributed to species-specific cytochrome P450 (CYP3A4 vs. CYP2C19) activity. Translational studies require physiologically based pharmacokinetic (PBPK) modeling to adjust dosing regimens for clinical trials .

Methodological Notes

  • Synthetic Optimization : Use anhydrous conditions and inert atmospheres to prevent hydrolysis of the carbamate group during synthesis .
  • Degradation Studies : Include radical scavengers (e.g., ascorbic acid) in stability testing to distinguish oxidative vs. hydrolytic degradation pathways .
  • Metabolic Profiling : Combine hepatocyte incubation with CRISPR-Cas9 knockout models to identify specific enzymes responsible for 5-HBC formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 5-hydroxy-2-benzimidazole carbamate
Reactant of Route 2
Reactant of Route 2
Methyl 5-hydroxy-2-benzimidazole carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.